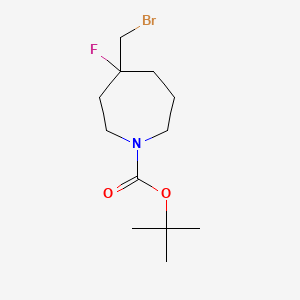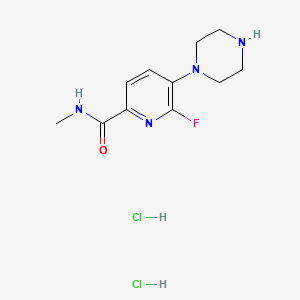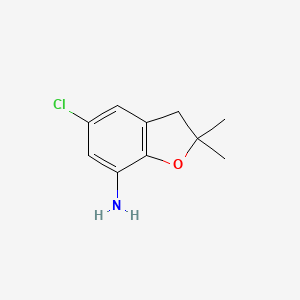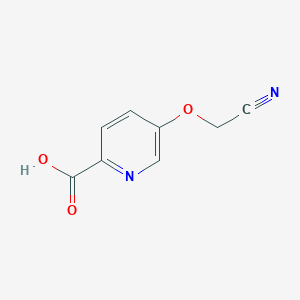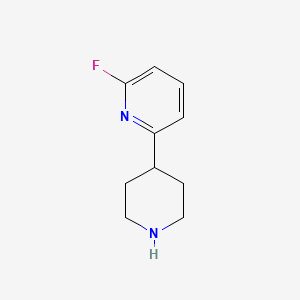![molecular formula C15H11F3O B13919335 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is a chemical compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol . It is a solid at room temperature, typically appearing as a white crystal or powder . This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through several methods. One common approach involves the reaction of acetic anhydride with 1-bromobiphenyl in the presence of a base at high temperature . Another method includes the use of trifluoromethyl-substituted benzene derivatives as starting materials, which undergo Friedel-Crafts acylation to yield the desired product .
Industrial Production Methods
Industrial production of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed as catalysts.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The biphenyl moiety provides a rigid framework that can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]ethanone: Similar structure but lacks the biphenyl moiety.
1-[6-(Trifluoromethyl)-3-pyridyl]ethanone: Contains a pyridine ring instead of a biphenyl ring.
2-(4-Trifluoromethylphenyl)imidazo[1,2-a]benzimidazole: Contains an imidazo[1,2-a]benzimidazole core.
Uniqueness
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a trifluoromethyl group and a biphenyl moiety. This structure imparts distinct physicochemical properties, such as high lipophilicity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H11F3O |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
SRFFNMXWCIJDCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


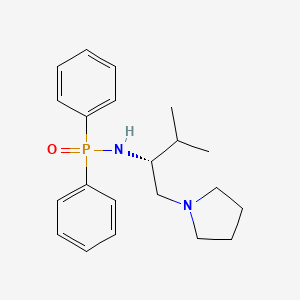

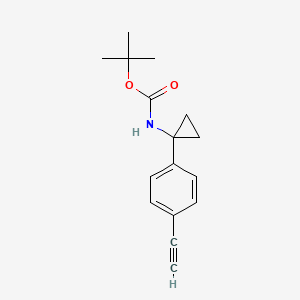
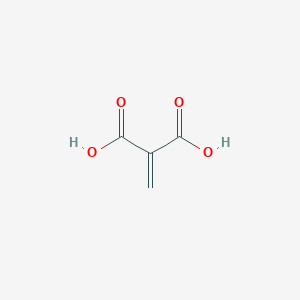

![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)
